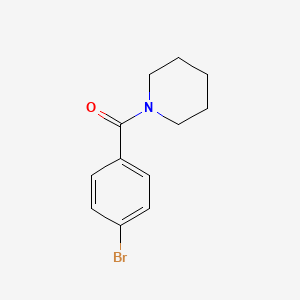

1-(4-Bromobenzoyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWFXRPZWAIOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354203 | |

| Record name | 1-(4-Bromobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98612-93-2 | |

| Record name | 1-(4-Bromobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromobenzoyl)piperidine (CAS No. 98612-93-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Bromobenzoyl)piperidine, a key chemical intermediate in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the synthesis, structural characteristics, reactivity, and practical applications of this compound, grounded in established chemical principles and supported by authoritative references.

Core Compound Identity and Physicochemical Properties

This compound, also known as (4-bromophenyl)(piperidin-1-yl)methanone, is a tertiary amide built upon a piperidine scaffold. The presence of the 4-bromobenzoyl group imparts specific reactivity and physical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 98612-93-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄BrNO | [1][2] |

| Molecular Weight | 268.15 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C, in a tightly-sealed container away from moisture. | [3] |

| InChI Key | IXWFXRPZWAIOTO-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism: The Schotten-Baumann Approach

The most direct and widely applicable method for preparing this compound is the acylation of piperidine with 4-bromobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the formation of an amide from an amine and an acid chloride under basic conditions.

Causality of Experimental Choices:

-

The Amine: Piperidine serves as the nucleophile. Its secondary amine nitrogen possesses a lone pair of electrons that readily attacks the electrophilic carbonyl carbon of the acid chloride.

-

The Acylating Agent: 4-Bromobenzoyl chloride is the electrophile. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack. The bromo-substituent is generally stable under these conditions and serves as a key functional handle for subsequent cross-coupling reactions.

-

The Base: An aqueous solution of a base, such as sodium hydroxide, is crucial. It serves two primary purposes: firstly, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the piperidine starting material which would render it non-nucleophilic. Secondly, it helps to drive the reaction to completion.

-

The Solvent System: A two-phase system (e.g., water and a non-polar organic solvent like benzene or dichloromethane) can be employed. The base resides in the aqueous phase, while the reactants are in the organic phase. This setup helps to control the reaction rate and minimize side reactions, such as the hydrolysis of the acid chloride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established procedure for benzoyl piperidine synthesis and is applicable for the synthesis of the title compound.[4]

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of piperidine (1.0 mole) and sodium hydroxide (1.3 moles) in 400 mL of water.

-

Addition of Acyl Chloride: Cool the stirred mixture in an ice-water bath to maintain a temperature of 35-40°C. Add 4-bromobenzoyl chloride (1.0 mole) dropwise from the dropping funnel over approximately one hour.

-

Reaction: After the addition is complete, continue stirring the mixture for an additional hour to ensure the reaction goes to completion.

-

Work-up: The product, this compound, will separate as an oily layer. If an emulsion forms, it can often be broken by the addition of more concentrated sodium hydroxide solution or by dilution with a solvent like benzene.[4] Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Separate the organic layer. If a solvent was added, extract the aqueous layer. Wash the organic layer carefully with a small amount of water to remove any residual sodium hydroxide, which could cause decomposition during distillation.[4]

-

Drying & Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the final, pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 7.3-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine will be downfield from those ortho to the carbonyl group. Piperidine Protons: A series of broad multiplets in the aliphatic region (approx. δ 1.5-1.7 ppm and δ 3.3-3.7 ppm) corresponding to the methylene protons of the piperidine ring. The protons alpha to the nitrogen (N-CH₂) will be the most deshielded. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (approx. δ 169-171 ppm). Aromatic Carbons: Four signals in the aromatic region (approx. δ 124-137 ppm). The carbon attached to the bromine (C-Br) will be shifted upfield relative to benzene, while the ipso-carbon attached to the carbonyl group will be downfield. Piperidine Carbons: Three signals in the aliphatic region (approx. δ 24-49 ppm), with the carbons alpha to the nitrogen (N-CH₂) appearing most downfield. |

| IR Spectroscopy | C=O Stretch: A strong absorption band around 1635-1645 cm⁻¹, characteristic of a tertiary amide carbonyl group. C-N Stretch: An absorption band around 1250-1300 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern for one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio) at m/z 267 and 269. Fragmentation: A key fragment would be the 4-bromobenzoyl cation at m/z 183/185. |

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[6] The 4-bromophenyl moiety provides a crucial reactive handle for diversification through modern synthetic methodologies.

Caption: Key cross-coupling reactions utilizing the bromo-substituent.

-

Scaffold for Drug Discovery: This compound serves as a starting point for creating libraries of novel molecules. By performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira) at the bromine position, researchers can rapidly introduce a wide variety of substituents. This allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents, such as enzyme inhibitors or receptor ligands. For instance, derivatives of 1-benzoylpiperidine have been explored as carbonic anhydrase inhibitors and agents targeting Alzheimer's disease.[3][7]

-

Intermediate for Agrochemicals: The piperidine scaffold is also found in various agrochemicals. The ability to functionalize the bromophenyl ring makes this compound a useful precursor for developing new pesticides and herbicides.

-

Material Science: Functionalized aromatic amides can be incorporated into polymers to modify their properties, suggesting potential applications in material science.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. A full Safety Data Sheet (SDS) should be consulted before use.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents and incompatible materials.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound (CAS No. 98612-93-2) is a foundational building block for synthetic organic and medicinal chemistry. Its straightforward synthesis via Schotten-Baumann acylation and the strategic placement of a bromine atom on the benzoyl ring make it an ideal precursor for generating molecular diversity. For researchers engaged in the development of novel pharmaceuticals, agrochemicals, and materials, a thorough understanding of this compound's properties and reactivity is key to leveraging its full synthetic potential.

References

- Current time information in Wahkiakum County, US. N.p., n.d. Web.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- Tuccinardi, T., et al. "Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase." Chemistry & Biodiversity, vol. 16, no. 1, 2019, p. e1800473. PubMed Central, [Link].

- Supporting Information. The Royal Society of Chemistry, n.d. Web. [Link]

- Piperidine. SpectraBase, n.d. Web. [Link]

- Piperidin-4-one: the potential pharmacophore. PubMed, n.d. Web. [Link]

- Benzoyl piperidine. Organic Syntheses Procedure, n.d. Web. [Link]

- (4-Bromophenyl)(4-piperidyl)methanone Hydrochloride Cas 64671-00-7. BIOSYNCE, n.d. Web. [Link]

- Synthesis and Characterization of a New Non-Linear Optical Material: (4-Chlorophenyl)(4-Hydroxypiperidin-1-yl) Methanone. Taylor & Francis Online, n.d. Web. [Link]

- Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed, n.d. Web. [Link]

- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

- Moi, D., et al. "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters, vol. 14, no. 6, 2023, pp. 794-800. PubMed Central, [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN109180564B - Preparation method of piperidine and derivatives thereof - Google Patents [patents.google.com]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromobenzoyl)piperidine: Properties, Synthesis, and Characterization

Executive Summary: This whitepaper provides a comprehensive technical overview of 1-(4-Bromobenzoyl)piperidine, a key chemical intermediate in medicinal chemistry and organic synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight. It presents a validated, step-by-step synthesis protocol and outlines the essential analytical techniques required for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize piperidine-based scaffolds in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Benzoylpiperidine Scaffold

The benzoylpiperidine fragment is a recognized "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active molecules.[1] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a valuable scaffold in drug design.[1] this compound serves as a crucial intermediate, leveraging the reactivity of the bromine atom on the aromatic ring. This bromine acts as a versatile functional handle for elaboration into more complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. This adaptability makes it an essential building block for generating compound libraries for high-throughput screening in the pursuit of new therapeutic agents.[2]

Physicochemical and Structural Properties

The foundational step in any chemical synthesis or analysis is a thorough understanding of the compound's core properties. The molecular formula of this compound is C12H14BrNO.[3] Based on this, its molecular weight and other key identifiers can be precisely determined.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H14BrNO | [3] |

| Molecular Weight | 268.15 g/mol | [3] |

| CAS Number | 98612-93-2 | [3] |

| Appearance | Solid | [3] |

| InChI Key | IXWFXRPZWAIOTO-UHFFFAOYSA-N | [3] |

Synthesis Protocol: Acylation of Piperidine

The most direct and common method for preparing this compound is the Schotten-Baumann reaction, which involves the acylation of piperidine with 4-bromobenzoyl chloride. This reaction is robust, high-yielding, and proceeds under mild conditions.

Rationale of the Methodology

The reaction mechanism involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbonyl carbon of the acid chloride. An equivalent of a base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine in an organic solvent, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The insolubility of the amide product in the aqueous medium often leads to its precipitation, simplifying isolation.

Step-by-Step Experimental Protocol

Materials:

-

Piperidine

-

4-Bromobenzoyl chloride

-

Dichloromethane (DCM) or Diethyl ether

-

10% Sodium hydroxide (NaOH) solution or Triethylamine (TEA)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve piperidine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add 4-bromobenzoyl chloride (1.0 eq) to the stirred solution.

-

Add 10% NaOH solution (or TEA, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.

-

Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography on silica gel.

Analytical Characterization for Structural Validation

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for a comprehensive analysis.

Mass Spectrometry (MS)

Mass spectrometry directly confirms the molecular weight of the compound. For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity will be observed at m/z values corresponding to the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the bromophenyl ring (typically in the 7.5-7.7 ppm range) and the aliphatic protons of the piperidine ring (in the 1.5-3.7 ppm range).

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon (around 168-170 ppm), the aromatic carbons, and the distinct carbons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically found in the region of 1630-1660 cm⁻¹.

Workflow for Synthesis and Characterization

The logical flow from starting materials to a fully characterized final product is a cornerstone of synthetic chemistry. This process ensures that the material produced is indeed the target compound and meets the required purity standards for subsequent applications.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a fundamentally important building block in modern synthetic and medicinal chemistry. A precise understanding of its molecular weight (268.15 g/mol ) and other physicochemical properties is paramount for its effective use. The straightforward synthesis via acylation, coupled with rigorous analytical characterization by MS, NMR, and IR spectroscopy, provides a reliable pathway for researchers to obtain high-purity material for applications in drug discovery and the development of novel chemical entities.

References

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

Sources

Physicochemical and Structural Properties

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-(4-Bromobenzoyl)piperidine

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, present a detailed and validated protocol for its synthesis via Schotten-Baumann acylation, and outline rigorous methods for its structural elucidation using modern spectroscopic techniques. Furthermore, this document explores its strategic application as a versatile intermediate in the development of pharmacologically active agents, supported by field-proven insights and authoritative references. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this compound.

This compound, also known as (4-bromophenyl)(piperidin-1-yl)methanone, is a crystalline solid at room temperature. Its structure features a central carbonyl group linking a 4-substituted bromophenyl ring to a saturated piperidine heterocycle. This unique arrangement of an electron-withdrawing bromo-aromatic moiety and an electron-donating amide nitrogen imparts specific reactivity and conformational characteristics that make it a valuable synthetic intermediate.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1019-33-6 | PubChem |

| Molecular Formula | C12H14BrNO | PubChem |

| Molecular Weight | 268.15 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | 79-82 °C | Sigma-Aldrich |

| Boiling Point | 219.8 °C at 15 mmHg | Chemspider |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. Sparingly soluble in alcohols. Insoluble in water. | N/A |

| LogP | 3.19 (Predicted) | PubChem |

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is the nucleophilic acyl substitution of 4-bromobenzoyl chloride with piperidine. This reaction is typically performed under Schotten-Baumann conditions, utilizing a base to neutralize the HCl byproduct, thereby driving the reaction to completion.

Causality of Experimental Design

-

Choice of Reagents: 4-bromobenzoyl chloride is the activated acylating agent. Piperidine serves as the nucleophile.

-

Solvent System: Dichloromethane (DCM) is an excellent choice as it is relatively inert, readily dissolves the reactants, and simplifies product work-up due to its low boiling point.

-

Base: An aqueous solution of sodium hydroxide (NaOH) is used. It serves two purposes: it neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile, and it helps to remove any unreacted 4-bromobenzoyl chloride by hydrolysis during the work-up phase.

-

Temperature Control: The initial reaction is conducted at 0 °C (ice bath) to control the exothermicity of the acylation, minimizing potential side reactions.

Step-by-Step Synthesis Workflow

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and dichloromethane (DCM, approx. 5 mL per mmol of piperidine).

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring piperidine solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

-

Base Addition: Concurrently or subsequently, add an aqueous solution of 2M NaOH (2.0 eq) dropwise. A white precipitate (the product) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up & Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess piperidine), saturated NaHCO3 solution (to remove excess acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Schotten-Baumann synthesis workflow for this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural confirmation.

Table 2: Representative Spectroscopic Data

| Technique | Data Interpretation |

| ¹H NMR | ~7.60 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~7.45 ppm (d, 2H): Aromatic protons ortho to the bromine atom. ~3.70 ppm & ~3.35 ppm (br s, 4H total): Methylene protons on the piperidine ring adjacent to the nitrogen (conformationally distinct). ~1.60 ppm (m, 6H): Remaining methylene protons of the piperidine ring. |

| ¹³C NMR | ~169 ppm: Carbonyl carbon (C=O). ~137 ppm: Aromatic carbon attached to the carbonyl. ~131 ppm: Aromatic C-H carbons. ~128 ppm: Aromatic C-H carbons. ~125 ppm: Aromatic carbon bearing the bromine atom (C-Br). ~48 ppm & ~43 ppm: Piperidine carbons adjacent to nitrogen. ~26 ppm & ~24 ppm: Remaining piperidine carbons. |

| FT-IR (cm⁻¹) | ~1630 cm⁻¹: Strong C=O (amide) stretching vibration. ~2930 cm⁻¹: C-H stretching of the piperidine ring. ~1585, 1480 cm⁻¹: C=C aromatic ring stretching. ~1010 cm⁻¹: C-Br stretching. |

| Mass Spec (EI) | m/z 267/269: Molecular ion peak (M⁺) showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). m/z 183/185: Fragment corresponding to the loss of the piperidine ring (C5H10N). m/z 84: Fragment corresponding to the piperidinyl cation. |

Structural-Spectroscopic Correlation Diagram

Caption: Correlation of the molecular structure with key analytical data points.

Applications in Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial intermediate. The bromine atom provides a reactive handle for further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties at the 4-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Therapeutic Areas:

-

CNS Agents: The piperidine-amide scaffold is a common feature in molecules targeting central nervous system receptors. Derivatives have been investigated for their potential as antipsychotics, anxiolytics, and cognitive enhancers.

-

Enzyme Inhibitors: It serves as a foundational scaffold for designing inhibitors of various enzymes. For instance, by coupling different groups at the bromine position, chemists can tailor the molecule to fit into the active site of a target enzyme, such as certain kinases or proteases.

-

Receptor Modulators: The structure is used to build ligands for G-protein coupled receptors (GPCRs), where the substituted aromatic ring can form key interactions within the receptor's binding pocket.

Safety, Handling, and Storage

Safety:

-

Hazards: Acutely toxic if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautions: Wear protective gloves, eye protection, and a face mask. Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Handling:

-

Standard laboratory practice should be followed. Avoid generating dust. Ensure adequate ventilation.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

References

- Title: this compound, Source: PubChem, URL:[Link]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromobenzoyl)piperidine from Piperidine

This document provides a comprehensive technical guide for the synthesis of 1-(4-bromobenzoyl)piperidine, a valuable intermediate in medicinal chemistry and materials science. The guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into the reaction mechanism, a field-proven experimental protocol, and critical safety considerations.

Section 1: Strategic Overview and Chemical Significance

The 1-aroylpiperidine scaffold is a privileged structure in modern drug discovery, appearing in a wide array of pharmacologically active compounds. The synthesis of this compound from piperidine and 4-bromobenzoyl chloride is a classic yet highly relevant transformation. It serves as a foundational example of amide bond formation, a cornerstone of synthetic organic chemistry. The bromine atom on the benzoyl moiety provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide focuses on the Schotten-Baumann reaction, a robust and scalable method for acylating amines.[1][2][3] We will explore the causality behind the specific conditions chosen, ensuring a reproducible and high-yielding protocol that stands as a self-validating system for any chemistry professional.

Section 2: The Core Chemistry: Mechanism of the Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[1][4][5] The reaction is named after German chemists Carl Schotten and Eugen Baumann, who first described this method in 1883.[2][3] The process is typically conducted under biphasic conditions with an aqueous base, which is essential for driving the reaction to completion.[2][4][5]

The key mechanistic steps are as follows:

-

Nucleophilic Attack : The secondary amine, piperidine, acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This forms a transient tetrahedral intermediate.[4][5]

-

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation : The resulting protonated amide is neutralized by a base (in this case, sodium hydroxide). This step is critical as it neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting piperidine and rendering it non-nucleophilic.[2][3] This deprotonation drives the reaction equilibrium towards the final product.[3]

Caption: Mechanism of this compound Synthesis.

Section 3: Field-Validated Experimental Protocol

This protocol has been optimized for high yield and purity. The use of a biphasic system (dichloromethane and water) is a classic "Schotten-Baumann condition" that facilitates easy separation and minimizes side reactions like the hydrolysis of the acyl chloride.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Piperidine | ≥99% | MilliporeSigma | Corrosive, flammable, toxic liquid. |

| 4-Bromobenzoyl chloride | ≥98% | Thermo Fisher Scientific | Corrosive, lachrymator, water-reactive. |

| Dichloromethane (DCM) | ACS Grade | VWR | Volatile organic solvent. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | Corrosive solid. |

| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | Corrosive liquid. |

| Sodium Chloride (NaCl) | ACS Grade | VWR | For preparing brine solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | MilliporeSigma | Drying agent. |

| Deionized Water | N/A | In-house | Used for aqueous solutions and washing. |

Step-by-Step Synthesis Procedure

-

Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperidine (8.5 g, 0.10 mol) and dichloromethane (DCM, 100 mL).

-

Basification : In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in 60 mL of deionized water and cool it to room temperature. Add this aqueous solution to the flask containing the piperidine solution.

-

Cooling : Place the reaction flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes, allowing the temperature to drop to 0-5 °C. Causality: This cooling is crucial to manage the exothermic nature of the acylation and to minimize the rate of hydrolysis of the acyl chloride.

-

Acyl Chloride Addition : Dissolve 4-bromobenzoyl chloride (22.0 g, 0.10 mol) in 40 mL of DCM. Add this solution to the dropping funnel and add it dropwise to the cold, stirred reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up & Purification : Follow the workflow outlined in Figure 2.

Caption: Experimental Workflow for Synthesis and Purification.

-

Step 5 (Separation) : Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

-

Step 6 (Washing) : Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any unreacted piperidine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid and destroy excess acyl chloride), and finally 50 mL of brine (to reduce the amount of water in the organic phase).[6]

-

Step 9 (Recrystallization) : The crude product, typically an off-white solid, can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Section 4: Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Physical Properties:

-

Appearance : White to off-white crystalline solid.

-

Expected Yield : 85-95%.

-

Molecular Weight : 268.16 g/mol .

Spectroscopic Data Summary:

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ ~7.55 ppm (d, 2H) : Aromatic protons ortho to the bromine. δ ~7.30 ppm (d, 2H) : Aromatic protons ortho to the carbonyl group. δ ~3.70 ppm (br s, 2H) & ~3.35 ppm (br s, 2H) : Piperidine protons adjacent to the nitrogen (axial/equatorial). δ ~1.65 ppm (m, 6H) : Remaining piperidine protons.[7] |

| ¹³C NMR (CDCl₃) | δ ~170 ppm : Carbonyl carbon (C=O). δ ~135 ppm : Aromatic carbon attached to the carbonyl. δ ~131 ppm & ~129 ppm : Aromatic CH carbons. δ ~125 ppm : Aromatic carbon attached to bromine. δ ~48 ppm & ~43 ppm : Piperidine carbons adjacent to nitrogen. δ ~26 ppm & ~24 ppm : Other piperidine carbons. |

| FT-IR (ATR) | ~1635 cm⁻¹ : Strong C=O (amide I) stretch. ~1585 cm⁻¹ : C=C aromatic ring stretch. ~1280 cm⁻¹ : C-N stretch. ~1010 cm⁻¹ : C-Br stretch. |

| Mass Spec (ESI+) | m/z = 268.0 [M+H]⁺, 270.0 [M+2+H]⁺ : Shows characteristic isotopic pattern for a single bromine atom. |

Section 5: Critical Safety and Handling Protocols

A thorough understanding and implementation of safety protocols are non-negotiable. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.

Reagent-Specific Hazards

| Reagent | Hazard Classifications | Handling Precautions |

| Piperidine | Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Corrosive. | Handle only in a chemical fume hood. Keep away from ignition sources. Wear appropriate PPE. |

| 4-Bromobenzoyl Chloride | Causes severe skin burns and eye damage, Lachrymator, Water-reactive.[8][9] | Handle only in a chemical fume hood. Avoid contact with moisture. Wear appropriate PPE. Have an eyewash station readily accessible.[8][9] |

| Dichloromethane | Suspected carcinogen, Skin/Eye Irritant. | Use in a well-ventilated fume hood to avoid inhaling vapors. |

| Sodium Hydroxide | Corrosive, causes severe burns. | Avoid contact with skin and eyes. The dissolution in water is highly exothermic. |

Personal Protective Equipment (PPE)

Standard PPE is mandatory:

-

Safety goggles with side shields.

-

Flame-retardant lab coat.

-

Nitrile gloves (check for breakthrough time with DCM).

-

Closed-toe shoes.

Waste Disposal

-

Aqueous Waste : The combined aqueous layers from the work-up should be neutralized. Check the pH and adjust to ~7 with acid or base before disposing of it in the appropriate aqueous waste container.

-

Organic Waste : The DCM filtrate from recrystallization and other organic residues should be collected in a designated halogenated organic waste container.

-

Solid Waste : Filter paper and any contaminated consumables should be disposed of in the solid chemical waste stream.

Section 6: Conclusion

The Schotten-Baumann synthesis of this compound is a highly efficient and reliable method suitable for both academic and industrial laboratories. By understanding the underlying mechanism, adhering to a validated protocol, and prioritizing safety, researchers can confidently produce this key synthetic intermediate in high yield and purity. The versatility of the brominated product ensures its continued importance in the development of novel chemical entities.

References

- SATHEE. Chemistry Schotten Baumann Reaction.

- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

- Grokipedia. Schotten–Baumann reaction.

- Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

- BYJU'S. (2019). Schotten Baumann Reaction.

- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

- RSC Publishing. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

- ACCELA CHEMBIO INC. Material Safety Data Sheet for (R)-2-(4-Bromophenyl)piperidine Hydrochloride.

- PrepChem.com. Synthesis of 4-(4-bromobenzoyl)piperidine hydrochloride.

- Organic Syntheses. Benzoyl piperidine - Organic Syntheses Procedure.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. testbook.com [testbook.com]

- 3. byjus.com [byjus.com]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

1-(4-Bromobenzoyl)piperidine starting material for drug synthesis

An In-Depth Technical Guide to 1-(4-Bromobenzoyl)piperidine as a Starting Material for Drug Synthesis

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is often a journey of molecular architecture, where specific structural motifs, known as "privileged structures," appear with remarkable frequency in biologically active compounds. The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs. When functionalized to create this compound, this simple heterocycle is transformed into a highly versatile and strategically valuable starting material for drug discovery and development.[1][2]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core attributes of this compound. We will explore its synthesis, its chemical reactivity, and its application as a pivotal intermediate in the construction of complex pharmaceutical compounds. The narrative will focus on the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them.

Core Molecular Profile and Spectroscopic Signature

A thorough understanding of a starting material begins with its fundamental physicochemical and spectroscopic properties.

1.1. Chemical Identity

| Property | Value |

| IUPAC Name | (4-Bromophenyl)(piperidin-1-yl)methanone |

| CAS Number | 98612-93-2[3] |

| Molecular Formula | C₁₂H₁₄BrNO[3] |

| Molecular Weight | 268.15 g/mol |

1.2. Spectroscopic Analysis

The structural integrity and purity of this compound must be rigorously confirmed before its use in multi-step syntheses. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Aromatic Protons: Two doublets in the ~7.4-7.6 ppm range, characteristic of a 1,4-disubstituted benzene ring. Piperidine Protons: Broad, overlapping multiplets between ~3.2-3.8 ppm (for protons adjacent to nitrogen) and ~1.5-1.7 ppm (for the remaining ring protons). The deshielding effect of the amide nitrogen and carbonyl group influences these shifts.[4][5][6] |

| ¹³C NMR | Carbonyl Carbon: A signal around 168-170 ppm. Aromatic Carbons: Signals between ~125-138 ppm, including the carbon bearing the bromine atom (~125 ppm) and the ipso-carbon attached to the carbonyl (~135 ppm). Piperidine Carbons: Signals in the aliphatic region, typically between ~24-48 ppm.[7] |

| FT-IR | C=O Stretch (Amide): A strong absorption band around 1630-1650 cm⁻¹. C-N Stretch: A band in the 1200-1350 cm⁻¹ region. Aromatic C-H Bending: Signals characteristic of para-disubstitution around 800-850 cm⁻¹. |

| Mass Spec (ESI) | [M+H]⁺: Expected peaks at m/z ~268.04 and ~270.04. The isotopic pattern of two peaks with nearly equal intensity is the hallmark signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[8] |

Protocol 1: Standardized Spectroscopic Characterization

-

Sample Preparation (NMR): Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.[8]

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

IR Acquisition: Obtain the infrared spectrum using a KBr pellet or as a thin film on a salt plate, scanning from 4000-400 cm⁻¹.[8]

-

MS Acquisition: Prepare a dilute solution of the sample in methanol or acetonitrile and analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.[8]

-

Data Analysis: Correlate the obtained spectra with the expected chemical shifts, absorption bands, and mass-to-charge ratios to confirm the structure and assess purity.

Synthesis: Forging the Keystone Intermediate

The most direct and widely used method for preparing this compound is the acylation of piperidine with 4-bromobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is efficient and scalable.

Workflow for the Synthesis of this compound

Caption: Synthesis and purification workflow for this compound.

Protocol 2: Laboratory-Scale Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and dichloromethane (DCM, ~5 mL per mmol of piperidine). Cool the flask to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 4-bromobenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the stirring piperidine solution. Simultaneously, add an aqueous solution of sodium hydroxide (2 M, 2.0 eq) dropwise to neutralize the HCl byproduct and drive the reaction to completion.

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a white to off-white solid.

The Gateway to Complexity: Reactions and Applications

The true utility of this compound lies in its dual reactivity. The aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the amide carbonyl offers a site for reduction and further modification.

3.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the direct installation of diverse aryl, heteroaryl, or vinyl groups, rapidly building molecular complexity.[1]

Workflow for a Suzuki Cross-Coupling Reaction

Sources

The Evolving Therapeutic Landscape of 1-(4-Bromobenzoyl)piperidine Derivatives: A Technical Guide

Introduction

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its synthetic tractability and favorable physicochemical properties make it a cornerstone of modern drug discovery.[1] When combined with a 4-bromobenzoyl moiety, the resulting 1-(4-Bromobenzoyl)piperidine scaffold gives rise to a class of derivatives with a wide spectrum of biological activities. This guide provides a technical overview of the key therapeutic areas where these derivatives have shown promise, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The inherent reactivity of the bromobenzoyl group, which can form covalent bonds with nucleophilic sites on proteins, coupled with the versatile binding interactions of the piperidine ring, allows for the modulation of various biological targets, including enzymes and receptors.[2] This versatility has led to the investigation of these compounds in oncology, infectious diseases, and neurology.

I. Anticancer Activity: Targeting Cellular Proliferation

A significant body of research has focused on the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, and their mechanisms of action are beginning to be elucidated.

Mechanism of Action

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. While the precise molecular targets are still under investigation for many derivatives, some studies point towards the inhibition of key enzymes involved in cancer cell survival and proliferation. For instance, the inclusion of a piperidine group on certain heterocyclic scaffolds has been shown to improve physicochemical properties and can contribute to selective inhibition of pathways like the HIF-1 pathway, which is crucial for tumor survival in hypoxic environments.[3]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of these derivatives. Research has shown that substitutions on both the benzoyl and piperidine rings can significantly impact cytotoxic activity. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, a related scaffold, substitutions on the benzoyl ring led to varying levels of cytotoxicity across different cancer cell lines.[4][5] Specifically, a para-chloro substitution on the benzoyl moiety resulted in potent activity against liver cancer cell lines, while a para-methoxy group showed high efficacy against several other cancer cell types, including breast and colon cancer lines.[4]

Data Presentation: Cytotoxicity of Piperazine Analogs

The following table summarizes the 50% growth inhibition (GI₅₀) values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines, illustrating the impact of substitution on the benzoyl ring.

| Compound | R Group (Substitution) | HUH7 (Liver) GI₅₀ (µM) | FOCUS (Liver) GI₅₀ (µM) | HEP3B (Liver) GI₅₀ (µM) | MCF7 (Breast) GI₅₀ (µM) | CAMA-1 (Breast) GI₅₀ (µM) | HCT116 (Colon) GI₅₀ (µM) |

| 5a | p-Cl | 4.64 | 4.15 | - | - | - | - |

| 5c | p-OCH₃ | - | - | 1.67 | 6.09 | 1.22 | 6.18 |

| 5e | p-NO₂ | - | - | - | - | - | - |

| 5g | 2,4-di F | - | - | - | - | - | - |

Data adapted from a study on piperazine derivatives, which share structural similarities and offer insights into potential SAR trends for piperidine-based compounds.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle:

Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization: Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer activity screening.

II. Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.[2]

Spectrum of Activity

Studies have shown that certain piperidine derivatives possess broad-spectrum antimicrobial properties. For instance, some synthesized piperidine compounds have shown inhibitory effects against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as fungi like Candida albicans.[6][7] The minimum inhibitory concentrations (MICs) for these compounds can range from 32 to 512 µg/ml, indicating varying levels of potency.[6]

Mechanism of Action: Enzyme Inhibition

A key mechanism underlying the antimicrobial activity of some piperidine derivatives is the inhibition of essential microbial enzymes. One notable target is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] This enzyme is critical for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. SAR studies on a series of piperidine-based MenA inhibitors (another enzyme in the menaquinone biosynthetic pathway of M. tuberculosis) revealed that replacing a benzophenone moiety with 4-chloro or 4-bromophenyl groups retained potent MenA inhibitory activity and antimicrobial effects.[8]

Data Presentation: Antimicrobial Activity of Piperidine Derivatives

| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative A | 32-512 | 32-512 | 32-512 | 32-512 | 32-512 |

| Derivative B | 32-512 | 32-512 | 32-512 | 32-512 | 32-512 |

| Derivative C | >512 | >512 | >512 | >512 | >512 |

Data represents a range of reported MIC values for active piperidine derivatives against various microbial strains.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle:

The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism in a broth medium is determined.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Enzyme Inhibition: A Versatile Therapeutic Strategy

Beyond their antimicrobial and anticancer applications, this compound derivatives are being explored as inhibitors of various other enzymes with therapeutic relevance. The piperidine scaffold is a common feature in many enzyme inhibitors.[1]

Carbonic Anhydrase Inhibition

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to the topic compounds, have been designed and synthesized as inhibitors of human carbonic anhydrases (hCAs).[9] Certain isoforms of hCA, particularly hCA IX and XII, are overexpressed in solid tumors and are considered validated targets for cancer therapy.[9] Several of these sulfonamide derivatives displayed potent inhibitory activity in the low nanomolar range and showed selectivity for the tumor-associated isoforms.[9]

Cholinesterase Inhibition

Piperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1][10] Inhibition of AChE is a primary strategy for managing the symptoms of Alzheimer's disease. One highly potent inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated an IC₅₀ of 0.56 nM for AChE.[10]

Steroid-5α-reductase Inhibition

N-substituted piperidine derivatives have also been evaluated as inhibitors of steroid-5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone.[11] This enzyme is a target for the treatment of benign prostatic hyperplasia and androgenetic alopecia. Certain derivatives have shown potent inhibition of both type 1 and type 2 isozymes of 5α-reductase.[11]

Visualization: Enzyme Inhibition Mechanism

Caption: Competitive inhibition of an enzyme by a derivative.

IV. Synthesis and Future Perspectives

The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions, often involving the coupling of a piperidine derivative with 4-bromobenzoyl chloride or 4-bromobenzoic acid. Alternative methods aim to avoid reactive acid chlorides by directly coupling 4-bromobenzene with piperidine derivatives.[2]

The broad and potent biological activities of this compound derivatives underscore their potential as a versatile scaffold for drug discovery. Future research will likely focus on:

-

Target Identification: Elucidating the specific molecular targets for derivatives with promising anticancer and antimicrobial activity.

-

SAR Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of disease.

The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious disease, and beyond.

References

- Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-337.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843.

- Shaikh, T. M. A., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.

- Sharma, P., & Kumar, A. (2010). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research, 2(2), 915-920.

- Al-Mokadem, A. Z., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 243, 114757.

- Yeh, J. Z., et al. (1982). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 223(3), 693-700.

- Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 949-956.

- Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 8(6), 2567-2575.

- Dalil, M., et al. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. International Journal of Pharmaceutical Sciences and Research, 7(12), 4945-4949.

- De Vloo, J. M., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 13(11), 2238.

- Al-Masoudi, N. A., et al. (2023). Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. Journal of Molecular Structure, 1292, 136127.

- Gauthier, S., et al. (1998). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Enzyme Inhibition, 13(3), 199-216.

- Naveen, K., et al. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][2][7]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4124-4129.

- Yamanishi, Y., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 44(8), 929-935.

- Onay-Besikci, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8083.

- Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Medicinal Chemistry, 7(9), 257-267.

- Gonzalez-Vera, J., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3123.

- Saparpak, E., et al. (2014). Synthesis, anticancer activity and QSAR study of 1,4-naphthoquinone derivatives. European Journal of Medicinal Chemistry, 84, 606-616.

- Onay-Besikci, A., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International Journal of Molecular Sciences, 13(7), 8071-8083.

- Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3704.

- ResearchGate. Structure-activity relationship of target compounds.

- Huang, H., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 239, 114539.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromobenzoyl)piperidine as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobenzoyl)piperidine is a versatile bifunctional chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure uniquely combines a piperidine scaffold, a privileged motif in numerous pharmaceuticals, with a 4-bromobenzoyl group. The piperidine ring provides a desirable three-dimensional framework and favorable pharmacokinetic properties, while the aryl bromide serves as a highly adaptable reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic application in the development of complex molecular architectures, particularly for drug discovery. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are presented alongside a discussion of the mechanistic rationale behind experimental choices.

Introduction: A Privileged Scaffold with a Versatile Handle

The strategic value of this compound lies in the synergistic combination of its two core components. The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs, prized for its metabolic stability, ability to modulate physicochemical properties like solubility and lipophilicity, and its capacity to orient substituents in precise three-dimensional space to interact with biological targets.[1]

The 4-bromobenzoyl moiety provides the critical functionality for synthetic diversification. The carbon-bromine bond is a robust and highly effective electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, making this compound an ideal starting point for the construction of compound libraries for structure-activity relationship (SAR) studies. Derivatives have shown potential as analgesic, antimicrobial, and CNS-active agents.[2]

Physicochemical Properties & Safe Handling

A comprehensive understanding of the molecule's properties is fundamental to its effective use.

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)(piperidin-1-yl)methanone | [3] |

| CAS Number | 98612-93-2 | [3] |

| Molecular Formula | C₁₂H₁₄BrNO | [3] |

| Molecular Weight | 268.15 g/mol | [3] |

| Appearance | Off-white to beige solid (typical) | [4] |

| Storage | 2-8°C, in a tightly-sealed container away from moisture | [3][5] |

Safety & Handling:

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Potential Hazards: Piperidine derivatives can be irritants. Avoid contact with skin and eyes. Do not ingest. Chronic and acute toxicity data are not available, so the compound should be handled as potentially harmful.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthesis of the Building Block

The most direct and common synthesis of this compound is the nucleophilic acyl substitution between piperidine and 4-bromobenzoyl chloride. This is a robust and scalable reaction.

Experimental Protocol: Synthesis via Acylation

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution. The base is critical for scavenging the HCl byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic.

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the cooled piperidine solution over 15-30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Core Reactivity: The Aryl Bromide as a Synthetic Linchpin

The true power of this compound is realized through the selective transformation of its C-Br bond. Palladium-catalyzed cross-coupling reactions provide reliable and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of the aryl bromide with a wide variety of organoboron reagents (boronic acids or esters) to form biaryl structures. This is invaluable for exploring SAR by modifying the distal aryl ring.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species.

-

Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like SPhos or XPhos are used to stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.

-

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

}

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) and ligand if required.

-

Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

This reaction is a powerful method for forming aryl amines by coupling the aryl bromide with a primary or secondary amine.[6] It provides direct access to a class of compounds that are otherwise challenging to synthesize, allowing for the introduction of diverse amine functionalities.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos) which promotes the otherwise difficult reductive elimination step to form the C-N bond.[6][7]

-

Base: A strong, non-nucleophilic base is required, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases are strong enough to deprotonate the amine without competing as a nucleophile.[8]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

}

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Generalized Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%), ligand (1.2-1.5 eq. relative to Pd), and base (1.4-2.0 equiv.) to a dry Schlenk flask.

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

-

Solvent & Heating: Add anhydrous solvent, seal the vessel, and heat to the required temperature (80-110°C) until the reaction is complete.

-

Work-up & Purification: Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. The organic layer is then washed, dried, concentrated, and purified via chromatography.

Sonogashira Coupling: Introducing C(sp) Centers

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is a highly efficient way to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry for probing binding pockets or as handles for further "click chemistry" transformations.

Causality Behind Experimental Choices:

-

Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄) to activate the aryl bromide and a copper(I) co-catalyst (typically CuI) to activate the alkyne by forming a copper acetylide intermediate.

-

Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to scavenge the HBr byproduct and as the solvent.

-

Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.

Generalized Protocol: Sonogashira Coupling

-

Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).

-

Degassing: Evacuate and backfill the flask with an inert gas.

-

Solvent and Reagent Addition: Add an amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.2-1.5 equiv.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed.

-

Work-up & Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water to remove amine salts, dry, and concentrate. Purify the product by column chromatography.

Applications in Medicinal Chemistry

The synthetic versatility of this compound makes it a powerful starting point for generating novel therapeutic agents. The piperidine core is a well-established pharmacophore, and the ability to rapidly diversify the 4-bromobenzoyl portion allows for fine-tuning of a molecule's interaction with biological targets.

-

CNS Agents: The benzoylpiperidine fragment is a key structural motif in ligands for serotoninergic (5-HT) and dopaminergic (D₂) receptors, which are important targets for antipsychotic and antidepressant drugs. Starting from this compound, Suzuki coupling can be used to synthesize biaryl analogs that mimic the structures of known CNS agents.

-

Analgesics: Certain substituted piperidine derivatives have shown potent antinociceptive (pain-relieving) activity, potentially through interaction with opioid receptors. The 4-position of the benzoyl ring is a key vector for modification to optimize this activity.

-

Antimicrobials: Studies have demonstrated that some 1-benzoylpiperidine derivatives possess significant antimicrobial properties against various bacterial and fungal strains.[2]

}

Figure 3: Synthetic diversification of this compound.

Conclusion

This compound stands out as a high-value, strategic building block for chemical synthesis and drug discovery. It provides a robust and reliable platform for generating molecular diversity through its synthetically versatile aryl bromide handle. The well-established and powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—transform this relatively simple molecule into a gateway to complex and novel chemical entities. For researchers in medicinal chemistry, mastering the reactivity of this compound opens a direct and efficient path to new generations of potential therapeutics.

References